

An In-depth Technical Guide to the Synthesis of Benzotriazole-1-carboxamidinium Tosylate

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Compound of Interest

Compound Name: *Benzotriazole-1-carboxamidinium
tosylate*

Cat. No.: *B060674*

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This technical guide provides a comprehensive overview of the synthesis protocol for **Benzotriazole-1-carboxamidinium tosylate**, a versatile reagent primarily utilized for the efficient conversion of amines to guanidines.^{[1][2][3][4][5]} The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overview and Physicochemical Properties

Benzotriazole-1-carboxamidinium tosylate, also known as BCAT, is a stable, non-hygroscopic, white solid.^{[1][6]} It serves as a highly effective condensing reagent for the guanylation of primary and secondary amines under mild conditions, offering good to moderate yields.^{[1][3][4][6]} This makes it a valuable tool in the synthesis of various biologically active compounds containing the guanidine moiety.^[6]

Table 1: Physicochemical Properties of **Benzotriazole-1-carboxamidinium Tosylate**

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₅ N ₅ O ₃ S	[7][8]
Molecular Weight	333.37 g/mol	[7][8]
Alternate Molecular Weight	357.38 g/mol	[9]
Melting Point	224-226 °C	[9]
Appearance	Fine white needles/White solid powder	[1][6][9]
Solubility	Water, Ethanol, Acetonitrile	[9]
CAS Number	163853-10-9	[7][8]

Synthesis Protocol

The synthesis of **Benzotriazole-1-carboxamidinium tosylate** can be conveniently achieved through a one-pot reaction. An alternative, though less detailed in the provided literature, involves the reaction of benzotriazole-1-carboxamide hydrochloride with tosyl chloride.[9] The more thoroughly described method is a modification of a previously reported procedure for a similar pyrazole-based reagent.[1][6]

Recommended Synthesis Procedure

This protocol involves the reaction of benzotriazole, cyanamide, and p-toluenesulfonic acid (p-TsOH) in 1,4-dioxane.[1][6]

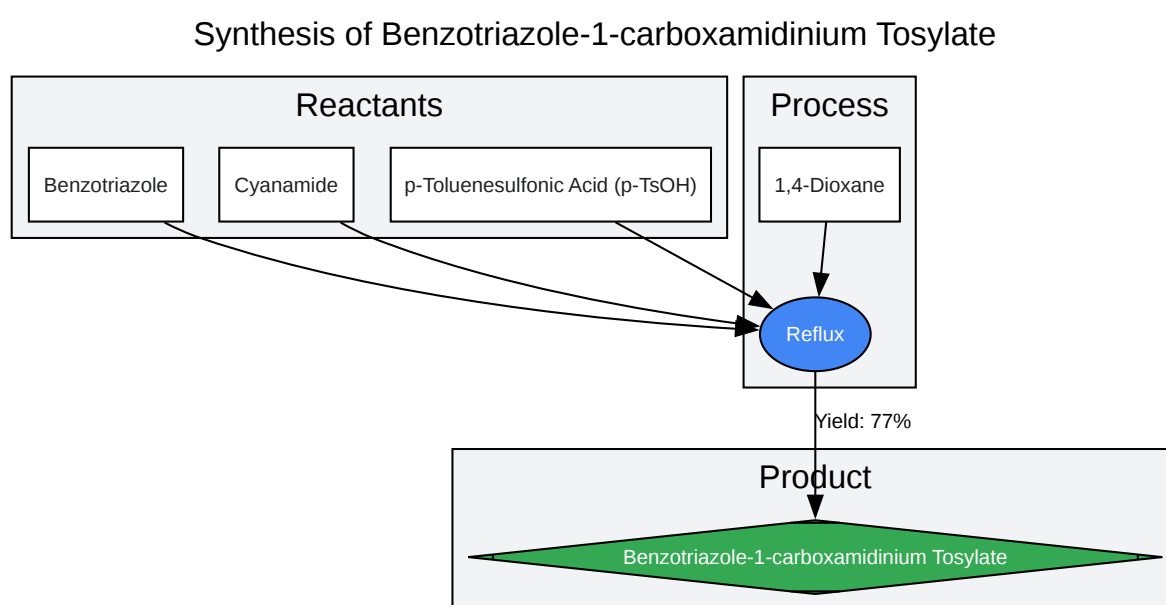
Experimental Protocol:

- **Reactant Preparation:** Equimolar amounts of benzotriazole, cyanamide, and p-toluenesulfonic acid (p-TsOH) are used.
- **Reaction Setup:** The reactants are combined in 1,4-dioxane.
- **Reaction Condition:** The mixture is refluxed.

- Product Isolation: The product, **Benzotriazole-1-carboxamidinium tosylate**, precipitates as stable, non-hygroscopic, fine white needles.
- Yield: A yield of 77% has been reported for this procedure.[1][6]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **Benzotriazole-1-carboxamidinium tosylate**.



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Caption: Workflow for the synthesis of **Benzotriazole-1-carboxamidinium tosylate**.

Application in Guanidine Synthesis

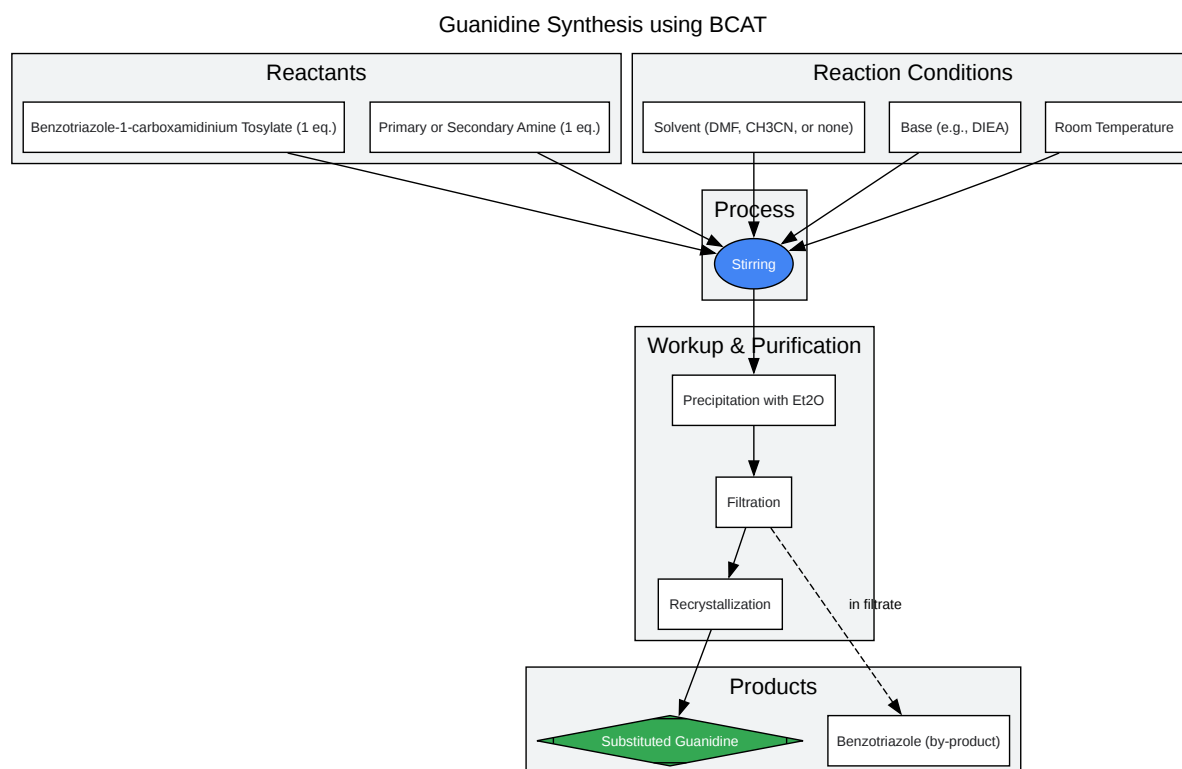
Benzotriazole-1-carboxamidinium tosylate is primarily employed for the conversion of primary and secondary amines into their corresponding guanidines.[1][3][4][6] The reaction is noted for its facility and proceeds under mild conditions.[1][6]

General Experimental Protocol for Guanylation

- **Reactant Mixture:** A mixture is prepared with one molar equivalent each of **Benzotriazole-1-carboxamidinium tosylate** and the desired amine.
- **Solvent and Base:** The reaction is typically carried out in dimethylformamide (DMF) in the presence of diisopropylethylamine (DIEA) at room temperature.^{[1][6]} Alternatively, acetonitrile (CH₃CN) can be used as the solvent, or the reaction can be performed in the absence of a solvent.^[1]
- **Reaction Monitoring:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).^[6]
- **Product Isolation:**
 - When DMF is used as the solvent, the reaction mixture is diluted with diethyl ether (Et₂O), causing the crude guanidine product to precipitate. The precipitate is then collected, washed with Et₂O, and dried.^[6]
 - The benzotriazole by-product is soluble in ether, facilitating easy separation.^[1]
 - When CH₃CN is the solvent, the product precipitates during the reaction.^[1]
- **Purification:** The crude product can be further purified by recrystallization, for instance, from ethanol (EtOH).^[6]

Application Workflow: Amine to Guanidine Conversion

This diagram outlines the process of converting an amine to a guanidine using **Benzotriazole-1-carboxamidinium tosylate**.



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Caption: Workflow for the conversion of amines to guanidines using BCAT.

Quantitative Data on Guanidine Synthesis

The following table summarizes the reported yields and reaction times for the synthesis of various guanidines from their corresponding amines using **Benzotriazole-1-carboxamidine tosylate**.

Table 2: Products of the Reaction of **Benzotriazole-1-carboxamidine Tosylate** with Amines[[1](#)]

Amine	Product (Guanidinium Tosylate)	Yield (%)	Reaction Time (h)	Conditions
Dimethylamine	N,N'- Dimethylamine- 1- carboxamidinium Tosylate	69	5	DMF, DIEA, RT
Piperidine	Piperidine-1- carboxamidinium Tosylate	84	4-5	Not specified
4-Methoxyaniline	4- Methoxyaniline- 1- carboxamidinium Tosylate	68	24	Not specified
n-Butylamine	n-Butylamine-1- carboxamidinium Tosylate	59	0.25 (15 min)	No solvent, 50 °C
Morpholine	Morpholine-4- carboxamidinium Tosylate	86	24	DMF, DIEA, RT
Hexylamine	Hexylamine-1- carboxamidinium Tosylate	71	24	Not specified
Pyrrolidine	Pyrrolidine-1- carboxamidinium Tosylate	67	24	Not specified
Aniline	Phenylguanidine salt	68	5 days	CH ₃ CN, no DIEA

RT = Room Temperature

Conclusion

Benzotriazole-1-carboxamidinium tosylate is a valuable and efficient reagent for the synthesis of guanidines from amines. The synthesis of the reagent itself is straightforward, with a reported yield of 77%. Its application in guanylation reactions is characterized by mild conditions and moderate to good yields across a range of amine substrates. This technical guide provides the essential protocols and data to facilitate its synthesis and use in a laboratory setting.

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